N-(3-methoxypropyl)-2-phenoxyacetamide

Description

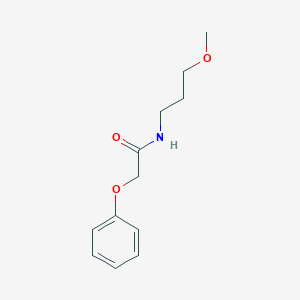

N-(3-Methoxypropyl)-2-phenoxyacetamide is an acetamide derivative characterized by a phenoxy group attached to the α-carbon of the acetamide backbone and a 3-methoxypropyl substituent on the nitrogen atom. The molecular formula is C₁₂H₁₇NO₃ (molar mass: 235.27 g/mol). The 3-methoxypropyl group enhances solubility in polar solvents, as observed in related structures like methoprotryne (), which shares this substituent.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27g/mol |

IUPAC Name |

N-(3-methoxypropyl)-2-phenoxyacetamide |

InChI |

InChI=1S/C12H17NO3/c1-15-9-5-8-13-12(14)10-16-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,13,14) |

InChI Key |

JDCPIMSJRGJVEV-UHFFFAOYSA-N |

SMILES |

COCCCNC(=O)COC1=CC=CC=C1 |

Canonical SMILES |

COCCCNC(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogs below:

Key Observations:

Bioactivity and Applications: The 3-methoxypropyl group in this compound and methoprotryne confers polar solubility, but their applications diverge. Methoprotryne’s triazine core enables herbicidal activity via photosynthesis inhibition , whereas phenoxyacetamides (e.g., ) are often intermediates in drug synthesis . N-(3-Acetylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide () includes bulky isopropyl and acetyl groups, which may hinder membrane permeability compared to the less sterically hindered target compound.

Synthetic Routes: Phenoxyacetamide derivatives (e.g., , Scheme 2) are typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-(4-hydroxyphenyl)-2-phenylacetamide derivatives are formed using zinc powder and HCl in ethanol , whereas methoprotryne’s synthesis involves triazine ring alkylation .

Spectroscopic Data :

- While NMR/MS data for the target compound are unavailable, analogous compounds (e.g., ’s trifluoromethoxy-pyrrolopyrimidine acetamide) show characteristic peaks for methoxypropyl groups (δ ~3.3–3.5 ppm in ¹H NMR) and acetamide carbonyls (δ ~165–175 ppm in ¹³C NMR) .

Physicochemical Properties

| Property | This compound | Methoprotryne | N-(3-Acetylphenyl)-2-(2-isopropylphenoxy)acetamide |

|---|---|---|---|

| Water Solubility | Moderate (predicted) | Low (hydrophobic core) | Low (due to acetyl and isopropyl) |

| LogP | ~2.1 (estimated) | 3.5 | ~3.8 |

| Thermal Stability | Stable up to 150°C (analog-based) | Stable | Decomposes above 200°C |

Research Findings and Limitations

- Gaps in Data: Direct biological or pharmacological data for this compound are absent in the provided evidence.

- Contradictions: While methoprotryne () and the target compound share the 3-methoxypropyl group, their core structures dictate opposing applications (herbicide vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.